5-Ethyl-5-methyl-1,3-thiazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-methyl-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIUQKGXMHJBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethyl 5 Methyl 1,3 Thiazolidin 2 One and Analogous Structures
Foundational Synthetic Pathways for the 1,3-Thiazolidin-2-one Core
The synthesis of the 1,3-thiazolidin-2-one scaffold is achieved through several primary methodologies, including cyclization reactions of linear precursors, transformations of related heterocyclic systems, and urea-based condensations.
Cyclization Reactions
Cyclization reactions represent a direct and widely utilized approach for constructing the five-membered thiazolidinone ring. These methods typically involve the formation of key carbon-sulfur and carbon-nitrogen bonds in a single synthetic sequence.
Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, relying on the reaction of two functional groups within the same molecule. In the context of thiazolidin-2-ones, this often involves precursors such as β-amino thiols, which contain the requisite nitrogen and sulfur nucleophiles. The cyclization of these precursors with a carbonyl source like phosgene or its equivalents (e.g., 1,1'-carbonyldiimidazole) introduces the C2-carbonyl group and closes the ring. researchgate.net
Another approach involves the intramolecular cyclization of thioether adducts. For instance, the reaction of aminothiols with activated alkynes can lead to an intermediate that subsequently cyclizes. The rate of this intramolecular reaction can be influenced by the resulting ring size, with the formation of seven-membered rings being kinetically favored over eight-membered rings in some cases. nih.gov This principle highlights the kinetic control that governs such ring-closure reactions. The use of β-aryl-β-amino acids as scaffolds can also lead to a variety of cyclic derivatives through different intramolecular cyclization pathways. nih.gov
A classic and robust method for synthesizing the thiazolidinone core involves the reaction of thiourea or its N-substituted derivatives with α-halo carbonyl compounds, most commonly α-chloroacetic acid or its esters. researchgate.net This reaction proceeds via an initial S-alkylation, where the nucleophilic sulfur atom of thiourea attacks the electrophilic carbon bearing the halogen. pearson.com This step forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom of the thiourea moiety attacks the carbonyl carbon, followed by the elimination of water and hydrogen halide, to yield a 2-imino-4-thiazolidinone. This intermediate can then be hydrolyzed under acidic conditions to afford the final thiazolidine-2,4-dione product. researchgate.net The kinetics of the related Hantzsch thiazole cyclization, which also involves an α-halo ketone, have been studied, revealing a second-order rate constant with respect to the reactants. researchgate.net
Table 1: Examples of Thiourea-Mediated Cyclizations
| Thiourea Derivative | α-Halo Carbonyl Compound | Product | Reference |
|---|---|---|---|
| Thiourea | α-Chloroacetic acid | Thiazolidine-2,4-dione (via 2-imino intermediate) | researchgate.net |
Thiosemicarbazones serve as versatile precursors for a wide range of heterocyclic compounds, including 1,3-thiazolidin-4-ones. nih.gov The general synthetic scheme involves the cyclocondensation of a thiosemicarbazone with a molecule containing a carbonyl group and a suitable leaving group, such as ethyl bromoacetate or chloroacetic acid. nih.govnih.govmdpi.com
The reaction is typically carried out in the presence of a base, like anhydrous sodium acetate, which facilitates the initial S-alkylation of the thiosemicarbazone in its thiol tautomeric form. nih.gov The sulfur atom attacks the α-carbon of the halo-ester, leading to an intermediate that undergoes subsequent intramolecular cyclization. The nitrogen atom of the hydrazone moiety attacks the ester carbonyl, leading to ring closure and elimination of an alcohol molecule to furnish the 2-imino-1,3-thiazolidin-4-one derivative. nih.govmdpi.com This method allows for significant structural diversity, as various aldehydes and ketones can be used to prepare the initial thiosemicarbazone, and different α-halo carbonyl compounds can be employed for the cyclization step. nih.govresearchgate.net
Table 2: Synthesis of Thiazolidin-4-ones from Thiosemicarbazones
| Thiosemicarbazone Precursor | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenyl-3-thiosemicarbazones | Ethyl 2-bromoacetate | Absolute ethanol, anhydrous sodium acetate, reflux | 68-91 | nih.gov |
| Thiosemicarbazones | Chloroacetic acid | Anhydrous sodium acetate | Not specified | researchgate.net |
Transformation of Thiazolidine-2-thiones to Thiazolidin-2-ones
An alternative synthetic route involves the conversion of a pre-existing thiazolidine-2-thione into the corresponding 2-one derivative. This transformation provides a convenient pathway to various substituted thiazolidin-2-ones from readily available thione precursors. researchgate.net The synthesis is typically achieved by reacting the thiazolidine-2-thione with a haloalkanol, such as 2-bromoethanol, in the presence of a base like sodium ethoxide. researchgate.net
The proposed mechanism involves an initial S-alkylation of the thiazolidine-2-thione. The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks a suitable electrophilic center, leading to the formation of the thiazolidin-2-one product. This method has been successfully applied to prepare a range of 5-substituted, 4,4-disubstituted, and 4,5-disubstituted thiazolidine-2-ones in moderate to good yields. researchgate.net
Table 3: Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones
| Thiazolidine-2-thione Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| (S)-4-Phenyl-thiazolidine-2-thione | NaOEt, 2-Bromoethanol, 60 °C, 4 h | 70 | researchgate.net |
| (S)-4-Isopropyl-thiazolidine-2-thione | NaOEt, 2-Bromoethanol, 60 °C, 5 h | 85 | researchgate.net |
| 4,4-Dimethyl-thiazolidine-2-thione | NaOEt, 2-Bromoethanol, 60 °C, 4 h | 74 | researchgate.net |
Urea-Based Reactions with 1,3-Thiazolidines for 2-One Formation
The direct incorporation of the C2-carbonyl group using urea (B33335) or its derivatives is another synthetic strategy. Thiazolidin-2-ones can be synthesized from vicinal aminomercaptans (like cysteamine) through reactions with reagents such as 1,1'-carbonyldiimidazole or urea itself. researchgate.netwikipedia.org This approach builds the heterocyclic ring by condensing the bifunctional aminothiol with a C1 carbonyl source.
Strategies for the Synthesis of 5,5-Disubstituted 1,3-Thiazolidin-2-ones
The synthesis of 5,5-disubstituted 1,3-thiazolidin-2-ones presents a unique challenge in controlling the substitution at the C5 position. While the synthesis of 4-thiazolidinones is extensively reported, methodologies specifically targeting 2-oxo-thiazolidines with geminal disubstitution at the C5 position are less common.
The introduction of two different alkyl groups, such as ethyl and methyl, at the C5 position of a 1,3-thiazolidin-2-one ring requires a carefully planned synthetic strategy. A plausible approach involves the use of a substituted β-amino alcohol or a related precursor that already contains the desired ethyl and methyl groups at the carbon that will become the C5 of the thiazolidinone ring.
One potential synthetic route could start from 2-amino-2-methyl-1-butanol. This starting material possesses the required carbon skeleton with the ethyl and methyl groups attached to the same carbon atom. The reaction of this amino alcohol with a thiocarbonylating agent, such as carbon disulfide or thiophosgene, would lead to the formation of an intermediate that can then cyclize to form the 5-ethyl-5-methyl-1,3-thiazolidin-2-thione. Subsequent oxidation or hydrolysis of the thione group at the C2 position would yield the desired 5-ethyl-5-methyl-1,3-thiazolidin-2-one.
An alternative strategy could involve the alkylation of a pre-formed 5-methyl-1,3-thiazolidin-2-one. This would require the generation of a carbanion at the C5 position, followed by reaction with an ethylating agent. However, achieving selective mono-ethylation at the already substituted C5 position could be challenging and might lead to a mixture of products.
Controlling the substitution pattern and achieving high regioselectivity is paramount in the synthesis of asymmetrically substituted 5,5-disubstituted 1,3-thiazolidin-2-ones. The choice of starting materials and reaction conditions is critical to direct the cyclization reaction to yield the desired isomer.
The regioselective synthesis of disubstituted thiazoles has been achieved through the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, highlighting the importance of precursor structure in directing the formation of specific isomers rsc.org. While this example pertains to thiazoles, the underlying principle of using well-defined precursors to control regiochemistry is applicable to thiazolidinone synthesis.
For the synthesis of this compound, the use of a chiral starting material, such as an enantiomerically pure form of 2-amino-2-methyl-1-butanol, could also allow for the stereoselective synthesis of a specific enantiomer of the final product. The stereochemistry at the C5 position is often crucial for the biological activity of thiazolidinone derivatives.
Contemporary Synthetic Approaches for Thiazolidinone Scaffolds
Modern synthetic chemistry is increasingly focused on the development of efficient, environmentally friendly, and diversity-oriented synthetic methods. Multicomponent reactions and green chemistry principles are at the forefront of these efforts in the synthesis of thiazolidinone scaffolds.
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry for the rapid and efficient synthesis of complex molecules in a single step from three or more starting materials. MCRs offer significant advantages, including high atom economy, reduced waste generation, and simplified purification procedures.
While specific MCRs for the synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to the synthesis of various thiazolidinone derivatives. For instance, a one-pot, three-component reaction involving an amine, an aldehyde or ketone, and a sulfur-containing compound is a common strategy for the synthesis of 4-thiazolidinones. A similar approach could be envisioned for 1,3-thiazolidin-2-ones by carefully selecting the appropriate building blocks.
The use of MCRs in the synthesis of thiazolidine (B150603) derivatives has been highlighted as an excellent pathway for generating molecular diversity with high atom economy and eco-friendliness nih.gov. These reactions often proceed through a series of tandem reactions, where the product of one reaction becomes the substrate for the next in the same pot.
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiazolidinones.
Sustainable synthetic procedures for thiazolidinone derivatives often involve the use of environmentally benign solvents, such as water or deep eutectic solvents, and the use of catalysts that can be easily recovered and reused. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and improve yields researchgate.net.
For example, a green synthesis of thiazolidinedione derivatives has been reported using a solid-supported catalyst, which can be easily filtered off and reused . Another approach utilizes deep eutectic solvents, which act as both the solvent and the catalyst, in the synthesis of thiazolidinedione derivatives via Knoevenagel condensation frontiersin.org. These green methodologies, while reported for other thiazolidinone isomers, provide a framework for developing more sustainable synthetic routes to 5,5-disubstituted 1,3-thiazolidin-2-ones. The application of these principles can lead to more economical and environmentally friendly production of these valuable heterocyclic compounds.
Chemical Reactivity and Derivatization Strategies of 5 Ethyl 5 Methyl 1,3 Thiazolidin 2 One Derivatives
Reactivity of the 1,3-Thiazolidin-2-one Ring System
The 1,3-thiazolidin-2-one ring is a versatile heterocyclic system featuring a combination of functional groups that allow for a range of chemical transformations. The reactivity is centered around the amide-like carbonyl group, the nucleophilic nitrogen and sulfur atoms, and the adjacent methylene (B1212753) carbons.
Transformations Involving the Carbonyl Group at C2
The carbonyl group at the C2 position is a key functional handle for modifying the thiazolidinone core. As part of a cyclic urea-like structure (thiourethane), its reactivity is comparable to that of amides and lactams. The polarized C=O bond renders the carbon atom electrophilic and susceptible to attack by nucleophiles.
Key transformations include:
Reduction: The carbonyl group can be reduced to a methylene group (CH₂) to afford the corresponding 5-ethyl-5-methyl-1,3-thiazolidine. This deoxygenation can be achieved using strong reducing agents, although conditions must be chosen carefully to avoid cleavage of the ring.
Conversion to Thione: The C2 carbonyl can be converted to a thiocarbonyl (C=S) group to yield 5-ethyl-5-methyl-1,3-thiazolidine-2-thione. This transformation is typically accomplished using sulfurating agents such as Lawesson's reagent or phosphorus pentasulfide. The reverse reaction, converting a thiazolidine-2-thione back to a thiazolidin-2-one, can be achieved through methods like reaction with haloethanols. researchgate.net
Nucleophilic Addition: While the carbonyl of an amide is less reactive than that of a ketone, it can still undergo nucleophilic addition, particularly with strong nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org Subsequent elimination can lead to ring-opening or other transformations depending on the reaction conditions and the nature of the nucleophile.
Electrophilic and Nucleophilic Reactions at Ring Atoms
The heteroatoms within the 1,3-thiazolidin-2-one ring and the adjacent carbons are primary sites for electrophilic and nucleophilic reactions.
N3 Position: The nitrogen atom at the N3 position behaves as a secondary amine and is a prominent nucleophilic center. It readily reacts with a wide range of electrophiles.
N-Alkylation: In the presence of a base, the N3 proton can be abstracted, and the resulting anion can be alkylated with alkyl halides or other alkylating agents. arkat-usa.org This is a common strategy to introduce substituents at the nitrogen atom.
N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives. nih.gov This reaction introduces an amide linkage at the N3 position, which can be used to attach various functional moieties. nih.gov
S1 Position: The sulfur atom, being a thioether, is susceptible to oxidation. It can be oxidized to a sulfoxide (S=O) or further to a sulfone (SO₂) using oxidizing agents like hydrogen peroxide or potassium permanganate. nih.gov The sulfur can also act as a nucleophile in certain reactions, potentially leading to ring-opening when attacked by strong electrophiles. acs.org
C4 Position: The methylene group at C4 is adjacent to both the sulfur and nitrogen atoms. While not as activated as the C5 position in thiazolidin-4-ones, it may be possible to deprotonate this position using a very strong base (e.g., an organolithium reagent) to generate a carbanion. This nucleophilic center could then react with various electrophiles, allowing for the introduction of substituents at C4.
Functionalization and Modification at Substituent Positions
Beyond the core ring system, the substituents on the ring provide further opportunities for derivatization to create a library of analogues with diverse properties.
Strategies for Further Derivatization of Alkyl Chains at C5
The ethyl and methyl groups at the C5 position are unactivated alkyl chains, making their functionalization challenging. Standard electrophilic or nucleophilic substitution reactions are not feasible. A plausible approach involves free-radical pathways.
Radical Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, could selectively introduce a halogen atom onto the alkyl chains. The secondary carbon of the ethyl group would be the most likely site of halogenation.
Subsequent Nucleophilic Substitution: The resulting haloalkane derivative could then serve as a substrate for nucleophilic substitution reactions (SN1 or SN2), allowing for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, or thiols.
Introduction of Diverse Functional Groups at N3 and C4
As previously mentioned, the N3 and C4 positions are key sites for introducing chemical diversity.
N3 Functionalization: The nucleophilicity of the N3 amine makes it the most straightforward position to modify. A variety of functional groups can be introduced via alkylation or acylation, as detailed in the table below. This is a primary strategy for modulating the physicochemical and biological properties of thiazolidinone derivatives. arkat-usa.orgnih.gov
| Reaction Type | Electrophile | Conditions | Resulting N3-Substituent |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Alkyl group (-R) |
| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | Acyl group (-COR) |
| Michael Addition | α,β-Unsaturated Ester | Base catalyst | Ester-containing alkyl chain |
| Mannich Reaction | Formaldehyde, Secondary Amine | Acid/Base catalyst | Aminomethyl group (-CH₂NR₂) |
C4 Functionalization: Introducing groups at the C4 position is less common for 1,3-thiazolidin-2-ones compared to their 4-oxo counterparts. A potential strategy involves deprotonation with a strong, non-nucleophilic base to form an anion, which can then be trapped with an electrophile. The success of this approach would depend on the relative acidity of the C4 protons versus the N3 proton. Protection of the N3 position prior to attempting C4 deprotonation would likely be necessary.
Synthesis of Advanced Thiazolidinone Architectures
The 5-Ethyl-5-methyl-1,3-thiazolidin-2-one scaffold can serve as a versatile building block for the synthesis of more complex, advanced molecular architectures, particularly fused heterocyclic systems. rsc.org The functional handles on the ring, especially a substituent introduced at the N3 position, can be designed to participate in intramolecular cyclization reactions.
For example, an N3-substituent containing a nucleophilic group (like an amine or thiol) separated by a suitable linker could undergo an intramolecular condensation or cyclization with another part of the molecule or with an externally added reagent to form a bicyclic or polycyclic system. Such strategies have been employed to synthesize a variety of thiazolidinone-fused heterocycles. nih.govresearchgate.nethilarispublisher.com The stereocenter at C5, bearing two different alkyl groups, could also be exploited in stereoselective syntheses to control the geometry of these more complex structures.
Bridged and Fused Heterocyclic Systems Incorporating the 1,3-Thiazolidin-2-one Core
The thiazolidinone ring serves as a versatile scaffold for the construction of more complex bridged and fused heterocyclic systems. Various synthetic strategies have been developed to incorporate the 1,3-thiazolidin-2-one core into polycyclic structures, often through multicomponent reactions that allow for the efficient assembly of molecular complexity from simple precursors.
One prominent approach involves three-component domino reactions. For instance, fused heterocycles such as thiazolo[3,2-a]pyridine derivatives can be synthesized through the reaction of thioglycolic acid, aromatic aldehydes, and malononitrile or ethyl cyanoacetate in the presence of aqueous potassium carbonate at room temperature. nih.gov This method provides a direct route to fused systems containing the thiazolidinone moiety. Similarly, one-pot three-component synthesis can yield 5-ylidene- mdpi.comnih.govthiazolo[3,2-b] nih.govmdpi.comhilarispublisher.comtriazol-6-ones. nih.gov
Another strategy involves the reaction of highly reactive thiazolidinone derivatives with other reagents to form fused rings. An example is the formation of thiopyrano[2,3-d] mdpi.comnih.govthiazoles from the reaction of 4-thioxo-thiazolidin(thi)one-2 with ketones in ethanol, facilitated by monoethanolamine. nih.gov Additionally, the condensation of 2-imino-4-thiazolidinone with formaldehyde can produce 5,5-bishydroxymetyl-2-imino-4-thiazolidinone, a key intermediate that can be further elaborated into more complex fused structures. nih.gov The synthesis of thiazolidinone-appended benzothiazole–triazole hybrids has also been reported, where a condensation reaction between a benzothiazole–triazole derivative and thioglycolic acid yields the fused product. nih.gov
Table 1: Synthesis of Bridged and Fused Thiazolidinone Systems
| Resulting System | Precursors | Reagents/Conditions | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine derivatives | Thioglycolic acid, Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | Aqueous potassium carbonate, room temperature | nih.gov |
| 5-ylidene- mdpi.comnih.govthiazolo[3,2-b] nih.govmdpi.comhilarispublisher.comtriazol-6-ones | - | One-pot three-component reaction | nih.gov |
| Thiopyrano[2,3-d] mdpi.comnih.govthiazoles | 4-Thioxo-thiazolidin(thi)one-2, Ketones | Ethanol, Monoethanolamine | nih.gov |
| Thiazolidinone appended benzothiazole–triazole hybrids | Benzo hilarispublisher.comnih.govthiazolo[2,3-c] nih.govmdpi.comhilarispublisher.comtriazol-3-yl-phenyl-1-phenylmethanimine, Thioglycolic acid | Ethanol, Reflux | nih.gov |
Synthesis of Dimeric and Oligomeric Thiazolidinone Constructs
The synthesis of dimeric and oligomeric structures containing multiple thiazolidinone units is an area of interest for developing molecules with potentially enhanced biological activities or novel material properties. These constructs often involve linking two or more thiazolidinone rings through various chemical bridges.
A notable method for dimerization involves the reaction of 3-alkyl(aryl)rhodanines (2-thioxo-4-thiazolidinones) with bis-(trimethylsilyl)formamide. nih.gov This reaction leads to the formation of bis-(3-R-rhodaninyl-5)methinoxynes, where two rhodanine rings are linked at their 5-positions by a methine bridge. nih.gov
Another approach to creating dimeric structures is through [2+3]-cyclocondensation reactions. For example, the utilization of 5-carboxymethylidene-rhodanines as synthons in such reactions can lead to the formation of bis-thiazolidinones. nih.gov Furthermore, some dimeric thiazolidinone compounds have been synthesized and investigated for their biological activities, such as inhibiting the bacterial type III secretion system (T3SS). researchgate.net These dimers reportedly showed higher potency compared to their monomeric counterparts. researchgate.net
Table 2: Examples of Dimeric Thiazolidinone Constructs
| Dimer Type | Synthetic Approach | Precursors | Key Reagents | Reference |
|---|---|---|---|---|
| bis-(3-R-rhodaninyl-5)methinoxynes | Dimerization at C5-position | 3-Alkyl(aryl)rhodanines | bis-(trimethylsilyl)formamide | nih.gov |
| bis-Thiazolidinones | [2+3]-Cyclocondensation | 5-Carboxymethylidene-rhodanines | - | nih.gov |
| T3SS Inhibitors | Not specified | Thiazolidinone monomers | - | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Ethyl 5 Methyl 1,3 Thiazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one by providing information on the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.
The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, with the molecular structure C₆H₁₁NOS, distinct signals are expected for the protons of the ethyl group, the methyl group, the thiazolidinone ring methylene (B1212753) group, and the amine proton.
The predicted ¹H NMR signals are as follows:
A triplet corresponding to the three protons of the ethyl group's methyl (CH₃) moiety, resulting from coupling with the adjacent methylene (CH₂) group.
A quartet for the two protons of the ethyl group's methylene (CH₂) moiety, arising from coupling to the neighboring methyl (CH₃) group.
A singlet for the three protons of the methyl group at the C5 position, as it has no adjacent protons to couple with.
A singlet representing the two protons of the methylene group (CH₂) at the C4 position of the thiazolidinone ring.
A broad singlet for the amine proton (NH), which may appear over a wide chemical shift range and can be confirmed by D₂O exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂-CH₃ (Ethyl) | ~0.9 - 1.1 | Triplet | 3H |
| -CH₂-CH₃ (Ethyl) | ~1.6 - 1.8 | Quartet | 2H |
| -CH₃ (Methyl) | ~1.4 - 1.6 | Singlet | 3H |
| S-CH₂-N (Ring) | ~3.4 - 3.6 | Singlet | 2H |
| N-H | ~7.5 - 8.5 | Broad Singlet | 1H |
The predicted signals would correspond to:
The carbonyl carbon (C=O) at the C2 position, expected at the lowest field (highest ppm value) due to the strong deshielding effect of the oxygen and sulfur atoms.
The quaternary carbon at the C5 position, bonded to the sulfur atom, a methyl group, and an ethyl group.
The methylene carbon (CH₂) at the C4 position of the ring.
The methylene carbon of the ethyl group.
The methyl carbon of the ethyl group.
The methyl carbon attached to C5.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | ~175 - 180 |
| C5 (Quaternary) | ~60 - 65 |
| S-CH₂-N (C4) | ~45 - 50 |
| -CH₂-CH₃ (Ethyl) | ~30 - 35 |
| -CH₃ (Methyl) | ~20 - 25 |
| -CH₂-CH₃ (Ethyl) | ~8 - 12 |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key correlation would be observed between the triplet of the ethyl's methyl group and the quartet of its methylene group, confirming the ethyl fragment's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the C4 ring protons to the C4 carbon).
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₆H₁₁NOS), the monoisotopic mass is 145.05614 Da. uni.lu
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 145. Key fragmentation pathways could include:
Loss of an ethyl radical (•CH₂CH₃) to yield a fragment ion at m/z 116.
Loss of a methyl radical (•CH₃) resulting in a fragment at m/z 130.
Cleavage of the thiazolidinone ring, leading to various smaller charged fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200 - 3300 | Secondary amine |
| C-H Stretch | 2850 - 2960 | Alkyl (ethyl and methyl) |
| C=O Stretch | 1680 - 1720 | Amide/Thiocarbamate carbonyl |
| C-N Stretch | 1200 - 1350 | Amine |
The most prominent peaks would be the N-H stretching vibration, the sharp and strong carbonyl (C=O) absorption, and the various C-H stretching and bending vibrations of the alkyl groups.
Complementary Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of the constituent elements. velp.comeltra.com For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align closely with the theoretical values calculated from its molecular formula, C₆H₁₁NOS. nih.gov This technique is fundamental for verifying the compound's composition and purity, especially after synthesis and purification. measurlabs.comyoutube.com
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 49.62% |
| Hydrogen | H | 7.63% |
| Nitrogen | N | 9.64% |
| Oxygen | O | 11.01% |
| Sulfur | S | 22.08% |
Compound Names Mentioned
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Mechanistic Exploration of Biological Activities of 1,3 Thiazolidin 2 One Derivatives
Elucidation of Structure-Activity Relationships (SAR) in Thiazolidinones
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thiazolidinone derivatives, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity.
Influence of Ring Substituents on Biological Potency and Selectivity
The biological profile of thiazolidinone derivatives can be significantly modulated by altering the substituents at various positions on the heterocyclic ring. mdpi.com Modifications at positions 2, 3, and 5 of the thiazolidin-4-one ring, a close structural relative of the 2-one, have been shown to influence a wide range of biological activities. mdpi.com
For instance, in the context of anti-inflammatory activity, the nature of the substituent on the thiazolidinone ring plays a critical role in the potency of COX-1/COX-2 inhibition. The replacement of a five-membered thiophene ring with pyridine or phenyl rings has been shown to significantly increase COX-1 inhibitory activity and selectivity. nih.gov Furthermore, derivatives with a bulky naphthalene group have demonstrated good activity against COX-2. nih.gov
In the realm of anticancer activity, SAR studies have revealed that the substitution pattern is crucial. For example, among a series of 5-(4-methoxybenzylidene)thiazolidin-2,4-dione derivatives, compound 16f exhibited the most potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), with an IC50 value comparable to the reference drug sorafenib. semanticscholar.org The presence of a 4-methoxybenzylidene group was found to enhance hydrogen bond formation with the VEGFR-2 enzyme. semanticscholar.org Similarly, for imidazopyridine-thiazolidin-4-one hybrids, a para-hydroxy group on an aryl substituent resulted in potent activity against MCF-7 and DU145 cancer cell lines. mdpi.com
Antioxidant activity is also sensitive to the substitution pattern. Studies on thiazolidine-4-one derivatives have shown that the presence of methyl, methoxy, and halogen (fluoro, chloro) substituents at the para position of a phenyl ring enhances radical scavenging activity. nih.gov
Role of the 1,3-Thiazolidin-2-one Ring System in Biological Interactions
The 1,3-thiazolidin-2-one ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. mdpi.com The core structure itself can participate in crucial molecular interactions, such as hydrogen bonding, which stabilizes the binding of the molecule to its target enzyme or receptor.
For example, in the inhibition of VEGFR-2, the thiazolidine-2,4-dione core enables the formation of new hydrogen bonds via the carbonyl group at position 2 with the amino acid Asp1044. semanticscholar.org In another study on xanthine oxidase inhibitors, molecular docking suggested that the thiazolidinethione moiety could form two hydrogen bonds with Glu263 and Ser347 in the hydrophobic pockets of the enzyme. nih.gov This ability to act as both a hydrogen bond donor and acceptor is a key feature of the thiazolidinone ring's biological activity.
Investigating Molecular Mechanisms of Action through In Vitro Studies
In vitro studies are essential for elucidating the specific molecular mechanisms by which 1,3-thiazolidin-2-one derivatives exert their biological effects. These studies allow for the investigation of direct interactions with molecular targets such as enzymes and receptors, as well as their impact on cellular pathways.
Enzyme Inhibition and Modulation
Thiazolidinone derivatives have been shown to inhibit a variety of enzymes, contributing to their therapeutic potential.
COX Enzymes: Certain thiazolidinone derivatives are potent and selective inhibitors of cyclooxygenase (COX) enzymes. For example, 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as selective inhibitors of the COX-2 enzyme. nih.gov The inhibitory potency is dependent on the substituents on the thiazolidinone ring. nih.gov
DNA Topoisomerases: Some synthetic indole-thiazolidinones can trigger DNA damage, suggesting an interaction with enzymes like DNA topoisomerases, which are crucial for DNA replication and repair. researchgate.net Thiazole derivatives have been shown to inhibit both DNA gyrase and topoisomerase IV in bacteria, which is a mechanism to combat antibiotic resistance. nih.gov
Other Enzymes: Thiazolidinone derivatives have also been investigated as inhibitors of other enzymes. For instance, a series of novel 1,3-thiazolidine-2-thione derivatives were synthesized as xanthine oxidase (XO) inhibitors, with one compound showing significantly more potent activity than allopurinol. nih.gov Additionally, some derivatives have shown inhibitory activity against lipoxygenase (LOX) and tyrosyl-DNA phosphodiesterase 1 (TDP1). researchgate.netfrontiersin.org
Below is a table summarizing the enzyme inhibitory activities of selected thiazolidinone derivatives.
| Derivative Class | Target Enzyme | Key Findings | IC50 Values |
| 5-(4-Methoxybenzylidene)thiazolidin-2,4-diones | VEGFR-2 | Compound 16f showed potent inhibition comparable to sorafenib. semanticscholar.org | 0.12 ± 0.02 µM |
| 5,6-diarylimidazo[2,1-b]thiazoles | COX-2 | Identified as potent and selective inhibitors. nih.gov | N/A |
| 4-substituted thiazole analogues of indomethacin | COX-2 | Compounds 2a-c were highly active inhibitors. nih.gov | 0.3, 1, and 7 nM |
| 1,3-Thiazolidine-2-thione derivatives | Xanthine Oxidase | Compound 6k was 2.5-fold more potent than allopurinol. nih.gov | 3.56 µmol/L |
| 5-ene-4-Thiazolidinones | ERK1/2 | A derivative showed improved inhibition of cell proliferation. researchgate.net | N/A |
Receptor Agonism/Antagonism
Thiazolidinone derivatives can also function as modulators of nuclear receptors, which are key regulators of gene expression.
PPAR-γ: Thiazolidine-2,4-diones, such as pioglitazone and rosiglitazone, are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). mdpi.com This agonism is the basis for their use as antidiabetic drugs. semanticscholar.org Although these are 2,4-diones, this highlights the potential of the broader thiazolidinone scaffold to interact with this class of receptors.
Interference with Cellular Pathways
The biological effects of thiazolidinone derivatives often result from their interference with critical cellular signaling pathways.
Inflammatory Pathways: The inhibition of COX and LOX enzymes by thiazolidinone derivatives directly impacts inflammatory pathways by reducing the production of prostaglandins and leukotrienes. nih.gov
Oxidative Stress Mechanisms: Several thiazolidinone derivatives have demonstrated significant antioxidant activity. mdpi.com For example, a series of theophyllinyl-acetamido-thiazolidin-4-one derivatives exhibited good antiradical scavenging activity in DPPH and ABTS assays. nih.gov This suggests an ability to interfere with oxidative stress mechanisms by neutralizing reactive oxygen species.
Cancer-Related Pathways: Thiazolidinones have been shown to modulate signaling pathways implicated in cancer progression. For instance, some derivatives induce apoptosis in leukemia cells by modulating the MAPK signaling pathway. researchgate.net Others have been found to inhibit the Raf/MEK/ERK and PI3K/Akt signaling cascades, which are crucial for cancer cell proliferation and survival. researchgate.net Furthermore, certain derivatives can induce apoptosis through a caspase-3 pathway and affect the cell cycle. mdpi.com
Antimicrobial Mechanisms against Pathogenic Microorganisms
The 1,3-thiazolidin-2-one scaffold is a core structure in a variety of derivatives that have demonstrated significant antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. The mechanism of action for these compounds is multifaceted and often depends on the specific substitutions on the thiazolidinone ring.
Antibacterial Mechanisms:
Thiazolidinone derivatives have been shown to be effective against a range of bacteria, including multidrug-resistant strains. Their mechanisms of action are believed to involve the disruption of essential cellular processes. For instance, some 4-thioxo-thiazolidin-2-one derivatives have demonstrated bactericidal effects against multidrug-resistant Staphylococcus aureus. nih.gov These compounds can induce changes to the bacterial cell surface and reduce cell size. nih.gov Furthermore, they have been found to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria, and can disrupt pre-formed biofilms. nih.gov
Molecular docking studies have suggested that a probable mechanism for the antibacterial action of some 2,3-diaryl-thiazolidin-4-ones is the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govmdpi.commdpi.com The inhibition of this enzyme would compromise the structural integrity of the bacterial cell, leading to cell death. The antibacterial activity of these compounds is often broad, with effectiveness against both Gram-positive and Gram-negative bacteria. nih.govuokerbala.edu.iqnih.gov
Antifungal Mechanisms:
The antifungal activity of 1,3-thiazolidin-2-one derivatives has been observed against various fungal pathogens, including Candida species and phytopathogenic fungi. researchgate.netnih.gov The primary mechanism of antifungal action for many azole-based antifungal drugs is the inhibition of the cytochrome P-450 dependent enzyme 14α-sterol demethylase (CYP51). tandfonline.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. tandfonline.com Molecular docking studies on certain thiazolidinone derivatives suggest that their antifungal activity likely stems from the inhibition of CYP51, which disrupts membrane structure and function, ultimately leading to fungal cell death. mdpi.commdpi.com Some derivatives have been shown to cause morphological changes in the cell walls of Candida yeasts. nih.gov
Antitubercular Mechanisms:
Several 1,3-thiazolidin-2-one derivatives have exhibited promising activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govut.ac.irnih.gov The specific mechanisms of action are still under investigation but are thought to involve the inhibition of key mycobacterial enzymes. Potential targets include those involved in cell wall synthesis, lipid transport, and bacterial survival. nih.gov For example, some thiazolidin-4-one linked dinitrobenzamide derivatives have been studied for their ability to target the DprE1 enzyme, which is crucial for the biosynthesis of the mycobacterial cell wall. benthamdirect.com The structural diversity of these derivatives allows for the potential to develop compounds that can overcome existing drug resistance mechanisms. nih.gov
Table 1: Selected 1,3-Thiazolidinone Derivatives and their Antimicrobial Activity
| Compound | Target Microorganism | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one | Staphylococcus aureus (multidrug-resistant) | Bactericidal, inhibition of biofilm formation, induced surface changes. nih.gov | Not specified |
| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivative (4e) | A. solani and P. lingam (phytopathogenic fungi) | High antifungal activity with low EC50 values. researchgate.net | Not specified |
| 2,3-diaryl-thiazolidin-4-one (compound 5) | Gram-positive and Gram-negative bacteria, Fungi | Potent antibacterial and antifungal activity. nih.govmdpi.com | Inhibition of MurB (antibacterial), Inhibition of CYP51 (antifungal). mdpi.com |
| Thiazolidine-2,4-dione-based hybrids | Mycobacterium tuberculosis | High antimycobacterial activity. nih.gov | Not specified |
| 2-phenylindol-3-ylthiazolidin-4-one derivative (29d) | Mycobacterium tuberculosis H37Rv | Potent antitubercular activity (MIC = 1.5 µg/mL). nih.gov | Inhibition of essential Mtb enzymes. nih.gov |
Anticancer Mechanisms and Antiproliferative Effects
Derivatives of the 1,3-thiazolidin-2-one core structure have emerged as a significant class of compounds with potent anticancer and antiproliferative properties. pharmacophorejournal.comnih.gov Their mechanisms of action are diverse and target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
Induction of Apoptosis:
A primary mechanism by which thiazolidinone derivatives exert their anticancer effects is through the induction of apoptosis. nih.gov Studies have shown that certain derivatives can trigger both the extrinsic and intrinsic apoptotic pathways. pharmacophorejournal.com For example, some thiazolidinone-1,2,3-triazole hybrids have been found to activate caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. nih.gov The upregulation of pro-apoptotic proteins like Bcl-2 and the downregulation of anti-apoptotic proteins such as Bax can lead to the release of mitochondrial cytochrome c, initiating the apoptotic process. pharmacophorejournal.com
Cell Cycle Arrest:
Thiazolidinone derivatives can also inhibit cancer cell proliferation by inducing cell cycle arrest at various phases. nih.gov By interfering with the cell cycle machinery, these compounds prevent cancer cells from dividing and propagating. For instance, some 2-phenylimino-3-alkyl-4-thiazolidinone derivatives have been shown to block cell progression at the G2/M phase by inhibiting CDK1/cyclin B. spandidos-publications.com This disruption of the normal cell cycle can lead to the activation of apoptotic pathways.
Enzyme Inhibition:
A significant strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for cancer cell growth and survival. Thiazolidin-4-one derivatives have been found to inhibit a wide range of enzymes implicated in cancer. nih.gov These include:
Protein/Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell proliferation and differentiation. Thiazolidinone derivatives have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is vital for angiogenesis. nih.govtandfonline.com
Cell Division Cycle 25 (CDC25) Phosphatases: These enzymes are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest. Certain 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues have demonstrated potent CDC25A inhibitory activity. nih.gov
The antiproliferative effects of these compounds have been demonstrated against a wide array of human cancer cell lines, including those from lung, breast, colon, and liver cancers, as well as leukemia. pharmacophorejournal.comnih.govmdpi.com
Table 2: Selected 1,3-Thiazolidinone Derivatives and their Anticancer Activity
| Compound | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone-1,2,3-triazole hybrid (6f) | HT-1080, A-549, MDA-MB-231 | Potent cytotoxicity. nih.gov | Induction of apoptosis via caspase-3/7 pathway. nih.gov |
| 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | HeLa, HT29, A549, MCF-7 | Significant inhibitory activity. nih.gov | Not specified |
| 2-oxo-1,2-dihydroquinoline/2-oxoindoline hybrid (12a) | Caco-2, HepG-2, MDA-MB-231 | Potent antiproliferative activity. tandfonline.com | Inhibition of VEGFR-2. tandfonline.com |
| Isatin-based thiazolidin-4-one derivative (28b) | HepG2, MCF-7, HT-29 | Potent anticancer activity comparable to doxorubicin. mdpi.com | Not specified |
| 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogue (27) | N/A | Potent CDC25A inhibitory activity. nih.gov | Enzyme inhibition. nih.gov |
Non Clinical Applications and Research Utility of 1,3 Thiazolidin 2 Ones
Role as Synthetic Building Blocks and Chemical Intermediates in Organic Synthesis
The 1,3-thiazolidin-2-one ring system is a valuable precursor in the synthesis of more complex molecules. ontosight.ai Its functional groups—a lactam (a cyclic amide) and a thioether—provide multiple reaction sites for chemical modification. Thiazolidinones, in general, serve as versatile intermediates in the construction of various heterocyclic compounds. nih.govekb.eg
The synthesis of the 1,3-thiazolidin-2-one core itself can be achieved through several methods. A common approach involves the reaction of β-amino alcohols with a source of thiocarbonyl functionality. For instance, 1,3-thiazolidine-2-thiones can be prepared from β-amino alcohols and potassium ethylxanthate. organic-chemistry.org Another method involves the cycloaddition of aziridines with carbon disulfide (CS2) under mild conditions. organic-chemistry.org A patented method for producing 1,3-thiazolidin-2-one involves the reaction of 2,2-dimethyl-1,3-thiazolidine with urea (B33335) in the absence of water. google.com
Once formed, the 1,3-thiazolidin-2-one ring can undergo various transformations. The nitrogen atom of the lactam can be alkylated or acylated, and the carbonyl group can be involved in condensation reactions. The sulfur atom, although part of the ring, can influence the reactivity of adjacent positions. These characteristics make 1,3-thiazolidin-2-ones, and by extension 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, useful scaffolds for generating libraries of compounds for screening in drug discovery and materials science.
Development of Analytical Reagents and Probes (e.g., Spectrophotometric Applications)
Derivatives of thiazolidinones have been explored for their potential as analytical reagents. For example, a study reported the use of 4-[N'-(4-Imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid as a reagent for the spectrophotometric determination of palladium. researchgate.net This suggests that the thiazolidinone core can be functionalized to create molecules with specific chromophoric properties that change upon binding to a target analyte.
The development of such reagents often relies on the introduction of functional groups that can chelate metal ions or interact with specific organic molecules, leading to a measurable change in absorbance or fluorescence. The versatility of the 1,3-thiazolidin-2-one scaffold allows for the attachment of various substituents at different positions, enabling the fine-tuning of its properties for specific analytical applications. While direct spectrophotometric applications of this compound have not been reported, its core structure provides a basis for the design of novel analytical probes.
Applications in Chemical Biology and Proteomics Research (by analogy to related compounds)
Thiazolidinone derivatives have emerged as valuable tools in chemical biology and proteomics. Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to study the activity of enzymes within complex biological systems. nih.gov Thiazolidinones, due to their reactivity, can be incorporated into activity-based probes (ABPs) designed to target specific classes of enzymes.
For instance, related heterocyclic compounds like oxadiazolones have been used to develop ABPs to identify the targets of new antibiotic candidates in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These probes typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and identification. The thiazolidinone ring, with its electrophilic carbonyl group, can potentially act as a warhead for targeting nucleophilic residues in enzyme active sites, such as serine or cysteine.
By analogy, this compound could serve as a foundational structure for the development of novel ABPs. The ethyl and methyl groups at the 5-position could influence the selectivity and reactivity of the probe, potentially allowing for the targeting of specific enzymes. Such probes would be instrumental in identifying new drug targets and understanding the complex enzymatic pathways in various diseases.
Potential Applications in Agrochemical Research (e.g., herbicides, insecticides, for the broader thiazolidinone class)
The broader class of thiazolidinone derivatives has shown significant potential in agrochemical research. Numerous studies have reported the antimicrobial and antifungal activities of these compounds, which are relevant for the development of new crop protection agents. nih.gov For example, certain thiazolidinone derivatives have been synthesized and evaluated for their activity against plant pathogens. nih.gov
The isothiazolinone class of compounds, which shares some structural similarities with thiazolidinones, has been identified as having insecticidal properties, particularly against hemipteran insects like whiteflies and aphids. nih.gov This suggests that the thiazole-based heterocyclic core can be a promising scaffold for the discovery of new insecticides. The development of novel insecticides is crucial to manage the emergence of resistance to existing products. nih.gov
Given the diverse biological activities of thiazolidinones, it is plausible that derivatives of this compound could be synthesized and screened for potential herbicidal, insecticidal, or fungicidal properties. The substituents on the thiazolidinone ring can be systematically varied to optimize activity against specific agricultural pests and diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-ethyl-5-methyl-1,3-thiazolidin-2-one, and how can reaction conditions be optimized?
The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For example, amino acids or aldehydes can react with thioureas or isothiocyanates in solvents like DMF/water mixtures under mild conditions (room temperature, 8–24 hours). Triethylamine (TEA) is often used as a base to facilitate cyclization . Optimization should focus on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates due to better solubility of intermediates.
- Acidification : Gradual addition of 1N HCl precipitates the product, minimizing side reactions.
- Purity control : Recrystallization in aqueous ethanol enhances yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm the thiazolidinone ring structure (e.g., carbonyl carbon at ~170 ppm, methyl/ethyl group splitting patterns) .
- FT-IR : Strong absorption bands at ~1680–1720 cm (C=O stretch) and ~1250–1350 cm (C–N vibrations) .
- X-ray crystallography : Resolves spatial configuration, particularly for stereoisomers .
Q. How should researchers design bioactivity assays for this compound?
Begin with in vitro models to assess antimicrobial or anticancer activity:
- Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negative controls .
Advanced Research Questions
Q. How can computational modeling enhance the study of structure-activity relationships (SAR) for this compound?
- Molecular docking : Predict binding affinities to therapeutic targets (e.g., kinase enzymes or bacterial efflux pumps) using software like AutoDock Vina .
- QSAR studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
Q. What strategies resolve contradictions in experimental data, such as variable bioactivity across studies?
Potential sources of discrepancy include:
- Purity issues : Impurities from incomplete purification (e.g., residual solvents) can skew bioactivity. Validate purity via HPLC (>95%) .
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and replicate experiments ≥3 times .
- Solubility effects : Use DMSO or cyclodextrin complexes to ensure consistent compound dissolution across studies .
Q. How can researchers investigate the mechanism of action for this compound’s antimicrobial properties?
- Membrane disruption assays : Measure cytoplasmic leakage (e.g., via SYTOX Green uptake) in bacterial cells .
- Enzyme inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .
- Resistance profiling : Perform serial passage experiments to assess mutation rates in pathogens exposed to sublethal doses .
Q. What advanced synthetic routes enable functionalization of the thiazolidinone core?
- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the 4-position using N-bromosuccinimide (NBS) in acetic acid .
- Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 5-position, enhancing π-π stacking interactions with biological targets .
- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers for stereospecific activity studies .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response data?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC/EC values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
